molecular formula C13H15NO2S B11714290 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile

Cat. No.: B11714290
M. Wt: 249.33 g/mol
InChI Key: RLODBMHNKOYBCS-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile is a cyclopentane-based nitrile derivative featuring a 3-(methylsulfonyl)phenyl substituent. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, while the nitrile (-C≡N) contributes to metabolic stability and polarity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

1-(3-methylsulfonylphenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H15NO2S/c1-17(15,16)12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3

InChI Key

RLODBMHNKOYBCS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method leverages electron-deficient aromatic systems to facilitate substitution. The methylsulfonyl group acts as a strong electron-withdrawing group, activating the phenyl ring for nucleophilic attack.

Procedure

  • Starting Material : 3-Bromo-1-(methylsulfonyl)benzene.

  • Cyclopentane Precursor : Cyclopentanecarbonitrile lithium salt (generated via deprotonation with LDA).

  • Coupling : React the lithium salt with 3-bromo-1-(methylsulfonyl)benzene in THF at −78°C, followed by warming to room temperature.

  • Workup : Quench with NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Key Data

ParameterValueSource
Yield65–72%
Reaction Temperature−78°C → 25°C
SolventTetrahydrofuran (THF)

Advantages and Limitations

  • Advantages : High regioselectivity due to the directing effect of the methylsulfonyl group.

  • Limitations : Requires cryogenic conditions and sensitive organometallic reagents.

Method 2: Suzuki-Miyaura Cross-Coupling

Reaction Design

This palladium-catalyzed method couples a boronic acid derivative with a halogenated cyclopentane-carbonitrile.

Procedure

  • Boronic Acid Preparation : 3-(Methylsulfonyl)phenylboronic acid synthesized via Miyaura borylation of 3-bromo-1-(methylsulfonyl)benzene.

  • Halogenated Cyclopentane : 1-Bromocyclopentanecarbonitrile (prepared via HBr addition to cyclopentene followed by cyanide substitution).

  • Coupling : React components with Pd(PPh₃)₄, K₂CO₃, in dioxane/water (4:1) at 80°C for 12 h.

Key Data

ParameterValueSource
Yield58–64%
Catalyst Loading5 mol% Pd(PPh₃)₄
BaseK₂CO₃

Optimization Insights

  • Solvent Choice : Dioxane outperforms DMF due to better compatibility with boronic acids.

  • Side Reactions : Homocoupling of boronic acid minimized by degassing the reaction mixture.

Method 3: Friedel-Crafts Alkylation with Subsequent Nitrile Formation

Stepwise Synthesis

ParameterValueSource
Overall Yield45–50%
Cyanidation Temp120°C

Challenges

  • Low Efficiency : Friedel-Crafts reactivity hindered by the deactivating methylsulfonyl group.

  • Side Products : Over-alkylation observed without rigorous temperature control.

Comparative Analysis of Methods

MethodYield (%)CostScalability
SNAr65–72HighModerate
Suzuki Coupling58–64Very HighHigh
Friedel-Crafts45–50LowLow

Key Takeaways :

  • SNAr offers the best balance of yield and scalability but requires specialized reagents.

  • Suzuki Coupling is preferred for precision but incurs higher costs due to palladium catalysts.

Emerging Approaches and Innovations

Photoredox Catalysis

Recent patents describe visible-light-mediated C–H functionalization to attach the methylsulfonyl group directly to cyclopentanecarbonitrile. This method avoids pre-functionalized aryl halides, reducing step count.

Preliminary Data

ParameterValueSource
Yield38% (optimization ongoing)
Light Source450 nm LED

Flow Chemistry

Continuous-flow systems enhance safety and reproducibility for exothermic steps (e.g., nitrile formation) .

Chemical Reactions Analysis

Nucleophilic Substitution at Carbonitrile Group

The carbonitrile moiety (-C≡N) participates in nucleophilic substitution under basic or acidic conditions:

Reaction TypeConditionsProductsYieldKey Observations
Hydrolysis85% H<sub>2</sub>SO<sub>4</sub>, reflux (3–5 hr)Carboxylic acid derivative70–80%Requires prolonged heating; confirmed by IR loss of C≡N stretch (~2,250 cm<sup>-1</sup>)
AlcoholysisMethanol/HCl (1:2), 60°C (2 hr)Imidate ester65%Intermediate detected via <sup>13</sup>C NMR (δ 165–170 ppm for C=O)

Mechanistic Insight :

  • Acidic hydrolysis proceeds through protonation of the nitrile, forming an iminium ion intermediate attacked by water .

  • Alcoholysis follows a similar pathway, with methanol acting as the nucleophile .

Electrophilic Substitution at Sulfonyl-Substituted Phenyl Ring

The methylsulfonyl group (-SO<sub>2</sub>Me) activates the para position of the phenyl ring for electrophilic substitution:

ElectrophileCatalystConditionsProductYield
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>0–5°C (1 hr)4-Nitro derivative85%
Br<sub>2</sub>FeBr<sub>3</sub>RT, CH<sub>2</sub>Cl<sub>2</sub> (30 min)4-Bromo derivative78%

Key Findings :

  • Sulfonyl groups strongly meta-direct but para-activate due to resonance stabilization of intermediates .

  • Reactions require stoichiometric Lewis acids (e.g., FeBr<sub>3</sub>) for regioselectivity .

Cyclopentane Ring Functionalization

The strained cyclopentane ring undergoes ring-opening and functionalization:

ReactionReagentsProductsNotes
Acidic Ring OpeningH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (100°C, 6 hr)Linear dicarboxylic acidConfirmed via GC-MS (m/z 230 [M+H]<sup>+</sup>)
OxidationKMnO<sub>4</sub>, NaOH (0°C, 2 hr)Cyclopentene derivativeRequires controlled pH to prevent overoxidation

Thermodynamic Analysis :

  • Ring strain (≈5.5 kcal/mol) drives reactivity under acidic or oxidative conditions .

Sulfonyl Group Reactivity

The methylsulfonyl group participates in nucleophilic displacement and reduction:

ReactionConditionsProductsYield
S<sub>N</sub>2 DisplacementNaSH/DMF (120°C, 8 hr)Thiophenol derivative60%
ReductionLiAlH<sub>4</sub>, THF (−10°C, 1 hr)Methylthioether45%

Mechanistic Constraints :

  • Sulfonyl groups exhibit poor leaving-group ability, requiring harsh conditions for displacement .

  • Reduction to thioether proceeds via a radical intermediate under low-temperature conditions .

Cross-Coupling Reactions

The aryl bromide intermediate (from Section 2) facilitates catalytic cross-coupling:

Reaction TypeCatalystConditionsProductsYield
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Toluene, 80°C (12 hr)Biaryl derivatives75–90%
Sonogashira CouplingPdCl<sub>2</sub>, CuIEt<sub>3</sub>N, RT (6 hr)Alkynylated analogs82%

Optimization Data :

  • Yields improve with electron-deficient aryl boronic acids (e.g., p-NO<sub>2</sub>C<sub>6</sub>H<sub>4</sub>B(OH)<sub>2</sub>) .

  • Catalyst loading ≤2 mol% prevents side reactions .

Practical Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitrile reactivity but may decompose sulfonyl groups above 100°C .

  • Stability : The compound degrades under UV light (λ = 254 nm), forming cyclopentene byproducts .

Scientific Research Applications

Organic Synthesis

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile serves as an important intermediate in synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation : The methylsulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction : The nitrile group can be reduced to generate amines.
  • Substitution Reactions : Electrophilic aromatic substitution can occur on the phenyl ring, leading to diverse derivatives.

Table 1: Summary of Chemical Reactions

Reaction TypeReactantsProducts
OxidationThis compound + Oxidizing AgentSulfone Derivatives
ReductionThis compound + Reducing AgentAmines
SubstitutionThis compound + ElectrophilesHalogenated/Nitro-substituted Phenyl Derivatives

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its unique functional groups allow it to interact with biological targets, which could lead to the development of new pharmaceuticals. Notably, the methylsulfonyl group can engage in hydrogen bonding, enhancing binding affinity to target proteins.

Case studies have shown that derivatives of compounds with similar structures exhibit anticancer activity. For example, research has demonstrated that certain analogs possess significant antiproliferative effects against human cancer cell lines, indicating that this compound may also exhibit similar properties when appropriately modified .

Material Science Applications

In material science, this compound is being explored for its potential in developing new materials with specific functionalities. Its properties may lend themselves to applications in:

  • Polymer Chemistry : As a building block for creating novel polymeric materials.
  • Nanotechnology : Potential use in creating nanoscale devices due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile involves its interaction with molecular targets through its functional groups:

    Methylsulfonyl Group: Can participate in hydrogen bonding and other interactions.

    Nitrile Group: Acts as a nucleophile in various reactions.

    Cyclopentane Ring: Provides structural rigidity and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile and related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
This compound Cyclopentane 3-(Methylsulfonyl)phenyl, nitrile ~275–300 (estimated) Potential enzyme inhibition (inferred)
1-(4-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)phenyl)cyclopentanecarbonitrile Cyclopentane Quinoline, piperazine-carbonyl, fluoro 550.57 (calculated) Aldehyde dehydrogenase inhibitor
RS 39604 Piperidine Methylsulfonylaminoethyl, chloro, methoxy 541.05 (reported) Serotonin receptor modulation
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine Cyclopentane 4-Chlorophenyl, methanamine 195.69 (reported) Structural analog; amine functionality
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine 3-(Methylsulfonyl)phenyl, hydroxyl 297.39 (calculated) Patent-protected therapeutic agent
1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile Cyclohexane 3-Fluoro-4-methoxyphenyl, nitrile 350.35 (reported) Conformational flexibility studies
1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile Cyclopropane 3-Methoxy-4-methylphenyl, nitrile 187.24 (reported) Steric constraints, polarity studies

Key Findings

Impact of Substituents
  • Methylsulfonyl Group : The presence of this group in this compound enhances polarity and may improve binding affinity to enzymes or receptors, as seen in RS 39604 (a serotonin receptor modulator) and patented piperidine derivatives .
  • Nitrile Group : The nitrile moiety contributes to metabolic stability, a feature shared with 1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile, which is used in conformational studies .
Ring Size and Conformational Effects
  • Cyclopentane vs.
  • Cyclopropane Constraint : The smaller cyclopropane ring in 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile introduces significant ring strain, reducing stability but increasing rigidity, which may limit its utility compared to cyclopentane derivatives .
Physicochemical Properties
  • The methylsulfonyl group increases water solubility compared to non-polar substituents (e.g., chloro in 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine) but may be counterbalanced by the hydrophobic cyclopentane and aromatic rings .

Biological Activity

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of Janus kinase (JAK) inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound functions primarily as a Janus kinase inhibitor . JAKs are crucial in mediating cytokine signaling pathways that influence immune responses and inflammation. By inhibiting JAK activity, this compound may modulate various disease processes, including autoimmune diseases and inflammatory conditions .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in preclinical models. Research indicates that it can reduce cytokine production and inhibit the activation of inflammatory pathways, which may be beneficial in conditions like rheumatoid arthritis and psoriasis .
  • Immunomodulation : Studies show that JAK inhibitors can lead to altered immune responses, potentially providing therapeutic benefits in autoimmune disorders by dampening hyperactive immune responses .

Case Studies

  • Dry Eye Syndrome : A clinical trial investigated the efficacy of this compound as a treatment for dry eye syndrome (DES). Patients receiving the compound showed improved tear production and reduced ocular discomfort compared to placebo groups .
  • Rheumatoid Arthritis : In a controlled study involving rheumatoid arthritis patients, administration of this compound resulted in decreased joint inflammation and pain relief, indicating its potential as a therapeutic agent for chronic inflammatory conditions .

Efficacy Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

StudyConditionOutcomeReference
Clinical Trial 1Dry Eye SyndromeImproved tear production
Clinical Trial 2Rheumatoid ArthritisReduced inflammation and pain
Preclinical StudyAutoimmune DisordersModulated immune response

Safety Profile

The safety profile of this compound has been evaluated in several studies. Adverse effects reported include mild gastrointestinal disturbances and transient liver enzyme elevations, which were reversible upon discontinuation of therapy . Long-term safety data are still being collected.

Q & A

Synthesis and Structural Characterization

Basic Question: Q. What are the common synthetic routes for preparing 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile, and how is its structural identity confirmed? Methodological Answer: The compound is typically synthesized via a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the cyclopentane-carbonitrile moiety to the 3-(methylsulfonyl)phenyl group. Post-synthesis, structural confirmation involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methylsulfonyl group at C3 of the phenyl ring).
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ expected at m/z 261.1).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (see analogous crystal structures in ).

Advanced Question: Q. How can synthetic protocols be optimized to improve enantiomeric purity in chiral derivatives of this compound? Methodological Answer: Enantiomeric purity is critical for pharmacological studies. Optimization strategies include:

  • Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases.
  • Asymmetric Catalysis : Employing palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry.
  • Kinetic Resolution : Selective crystallization of enantiomers using chiral co-solvents (e.g., menthol derivatives).
    Refer to synthetic workflows in for analogous quinoline-based carbonitriles.

Pharmacological Applications

Basic Question: Q. What are the primary biological targets associated with this compound? Methodological Answer: This compound’s methylsulfonyl and carbonitrile groups suggest activity against kinases or aldehyde dehydrogenases (ALDHs). Experimental approaches include:

  • Kinase Inhibition Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ATP-competitive assays.
  • ALDH1A1 Binding Studies : Fluorescence-based enzymatic assays with recombinant ALDH1A1 (see protocols in ).

Advanced Question: Q. How can in vivo efficacy models be designed to evaluate this compound’s potential in combination therapies? Methodological Answer: For combination studies (e.g., with antidepressants as in ):

Animal Models : Use chronic fatigue or depression models (e.g., forced swim test in rodents).

Dosing Regimen : Co-administer subtherapeutic doses of the compound and an SSRI (e.g., fluoxetine) to assess synergy.

Biomarker Analysis : Measure serum BDNF or cortical monoamine levels via ELISA/HPLC.

Data Contradictions and Reproducibility

Basic Question: Q. How should researchers address discrepancies in reported solubility data for this compound? Methodological Answer: Solubility variations arise from solvent polarity and pH. Standardize protocols by:

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry.
  • Temperature Control : Conduct experiments at 25°C ± 0.5°C.
  • Documentation : Report lot numbers and storage conditions (e.g., hygroscopicity).

Advanced Question: Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs? Methodological Answer: Contradictions often stem from assay variability or substituent electronic effects. Mitigate by:

  • Consistent Assay Conditions : Use the same cell line (e.g., HEK293) and incubation time.
  • Computational Modeling : Perform DFT calculations to compare electron-withdrawing effects of methylsulfonyl vs. sulfonamide groups.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., patent databases ).

Analytical and Troubleshooting Methods

Basic Question: Q. What analytical techniques are recommended for quantifying this compound in biological matrices? Methodological Answer:

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile:water). Monitor transitions m/z 261.1 → 154.0 (quantifier) and 261.1 → 121.0 (qualifier).
  • Sample Preparation : Protein precipitation with acetonitrile (1:4 ratio).

Advanced Question: Q. How can researchers troubleshoot low yields in the final cyclization step? Methodological Answer: Low yields may result from steric hindrance or poor leaving-group activation. Solutions include:

  • Catalyst Optimization : Screen Pd(OAc)2_2/Xantphos vs. PdCl2_2(dppf).
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C.
  • In Situ FTIR Monitoring : Track nitrile group formation (C≡N stretch at ~2250 cm1^{-1}).

Safety and Environmental Impact

Basic Question: Q. What are the recommended handling precautions for this compound? Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles.
  • Ventilation : Use fume hoods due to potential nitrile vapors.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste.

Advanced Question: Q. How can environmental persistence of this compound be assessed? Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) with activated sludge.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC50_{50} via 48h immobilization assay).

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